![molecular formula C11H9FO2S B6309512 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1029720-34-0](/img/structure/B6309512.png)
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester (7F6MT-2CAME) is a novel fluorinated thiophene-derived compound that has been developed as a potential therapeutic agent for the treatment of a variety of diseases. It has been studied for its potential applications in cancer, inflammation, and neurological diseases. 7F6MT-2CAME has been found to have anti-inflammatory, anti-cancer, and neuroprotective activities, which makes it a promising candidate for the development of new therapeutics.
Applications De Recherche Scientifique
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester has been studied for its potential applications in cancer, inflammation, and neurological diseases. In cancer, this compound has been shown to have anti-tumor activity in various types of cancer cells, including melanoma, breast, and prostate cancer. In addition, this compound has been shown to reduce inflammation in a mouse model of colitis. In neurological diseases, this compound has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Mécanisme D'action
The mechanism of action of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is not fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of pro-inflammatory mediators, such as prostaglandins. By inhibiting COX-2, this compound is thought to reduce inflammation and have anti-tumor activity.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective activities. In cancer, this compound has been found to inhibit the growth of various types of cancer cells, including melanoma, breast, and prostate cancer. In inflammation, this compound has been found to reduce inflammation in a mouse model of colitis. In neurological diseases, this compound has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester in lab experiments include its ability to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. However, there are some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound and not much is known about its long-term effects. In addition, this compound is a synthetic compound and its safety and toxicity profile is not yet fully understood.
Orientations Futures
Future research on 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester should focus on further elucidating its mechanism of action, as well as its potential therapeutic applications in other diseases. In addition, further studies should be conducted to evaluate the safety and toxicity profile of this compound. Finally, it would be beneficial to explore the potential of this compound as a drug delivery agent for other drugs, such as anticancer drugs.
Méthodes De Synthèse
7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester can be synthesized by a two-step process. The first step involves the reaction of 3-methyl-2-thiophenecarboxylic acid with 2-fluoro-6-methylbenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired this compound. The second step involves the deprotection of the ester group with an acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
methyl 7-fluoro-6-methyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHJAADHCLSWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

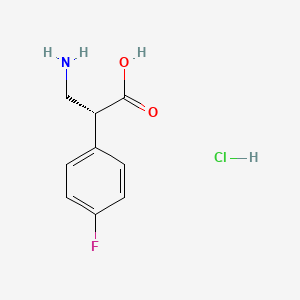
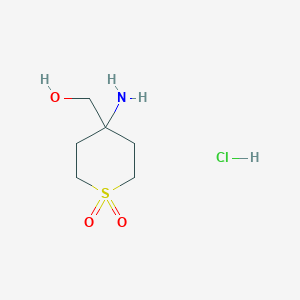
![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
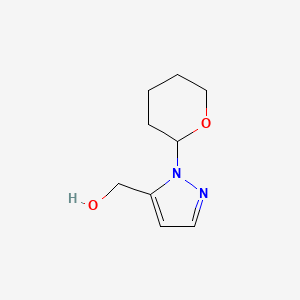
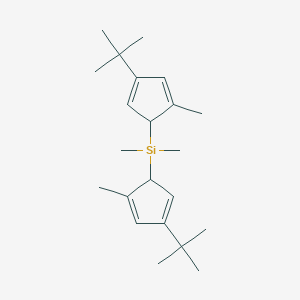

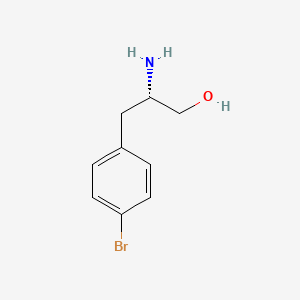
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)
![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)